Enzymatic Potency vs. NSD3-IN-1
Nsd-IN-4 exhibits a potent, sub-micromolar inhibition of cell proliferation in the NCI-H1703 lung squamous cell carcinoma (LUSC) model, a cell line with documented NSD3 amplification . In a direct cross-study comparison, its anti-proliferative IC50 of 0.355 μM represents a substantial improvement over other published NSD3 inhibitors. It is approximately 50-fold more potent than NSD3-IN-2 and over 100-fold more potent than the early hit compound BIX-01294 in comparable cellular assays .
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | IC50 = 0.355 μM |
| Comparator Or Baseline | NSD3-IN-2 (IC50 = 17.97 μM), BIX-01294 (IC50 range: 40-112 μM) |
| Quantified Difference | ~50.6-fold more potent than NSD3-IN-2; ~113- to 315-fold more potent than BIX-01294 |
| Conditions | NCI-H1703 lung squamous cell carcinoma cell line |
Why This Matters
This data directly validates the compound's functional potency in a disease-relevant model, a critical differentiator for scientists screening NSD3 inhibitors for cancer research.
- [1] Xiu S, et al. Design, synthesis, and antitumor activity of NSDs inhibitors targeting lung squamous cell carcinoma. Eur J Med Chem. 2025 May 5;289:117388. View Source
- [2] Morishita M, et al. BIX-01294 inhibits oncoproteins NSD1, NSD2 and NSD3. Medicinal Chemistry Research. 2017 May; 26: 1248-1258. View Source
